molecular formula C12H18O B12681414 2,3,4-Triethylphenol CAS No. 51690-47-2

2,3,4-Triethylphenol

Cat. No.: B12681414
CAS No.: 51690-47-2
M. Wt: 178.27 g/mol
InChI Key: AFXQOXNRTJFOJV-UHFFFAOYSA-N
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Description

2,3,4-Triethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where three ethyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethylphenol typically involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The reaction can be represented as follows:

Phenol+3Ethyl HalideThis compound+3HX\text{Phenol} + 3 \text{Ethyl Halide} \rightarrow \text{this compound} + 3 \text{HX} Phenol+3Ethyl Halide→this compound+3HX

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Triethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

2,3,4-Triethylphenol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It serves as a model compound in studying the effects of alkyl substitution on phenolic compounds.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Triethylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. Pathways involved include oxidative stress response and signal transduction mechanisms .

Comparison with Similar Compounds

  • 2,3,5-Triethylphenol
  • 2,3,6-Triethylphenol
  • 2,4,5-Triethylphenol
  • 2,4,6-Triethylphenol

Comparison: 2,3,4-Triethylphenol is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. Compared to other triethylphenols, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications .

Properties

CAS No.

51690-47-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,3,4-triethylphenol

InChI

InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3

InChI Key

AFXQOXNRTJFOJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)CC)CC

Origin of Product

United States

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